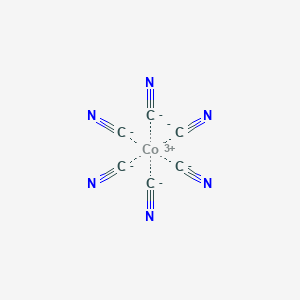![molecular formula C23H36O5 B1230915 (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid CAS No. 59982-03-5](/img/structure/B1230915.png)
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20-Isopropylidene Prostaglandin E2 is a synthetic derivative of Prostaglandin E2, a naturally occurring prostaglandin with significant physiological roles. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. Prostaglandin E2, in particular, is known for its role in inflammation, fever, and the induction of labor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20-Isopropylidene Prostaglandin E2 typically involves the modification of the Prostaglandin E2 molecule. The process begins with the extraction of arachidonic acid, which is then converted into Prostaglandin E2 through a series of enzymatic reactions involving cyclooxygenase (COX) enzymes . The isopropylidene group is introduced through a chemical reaction that involves the use of isopropylidene acetone under acidic conditions .
Industrial Production Methods: Industrial production of 20-Isopropylidene Prostaglandin E2 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .
Analyse Chemischer Reaktionen
Types of Reactions: 20-Isopropylidene Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
20-Isopropylidene Prostaglandin E2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of prostaglandins under various chemical conditions.
Biology: Investigated for its role in cellular signaling and inflammation.
Medicine: Explored for its potential therapeutic effects in conditions like pulmonary hypertension and reproductive health.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent
Wirkmechanismus
The mechanism of action of 20-Isopropylidene Prostaglandin E2 involves its interaction with specific prostaglandin receptors, primarily the EP receptors (EP1, EP2, EP3, and EP4). These receptors are G-protein-coupled receptors that mediate various physiological responses, including inflammation, pain, and smooth muscle contraction. The binding of 20-Isopropylidene Prostaglandin E2 to these receptors activates intracellular signaling pathways, leading to the production of secondary messengers like cyclic AMP (cAMP) and the activation of protein kinases .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E1 (Alprostadil): Used in the treatment of erectile dysfunction and to maintain the patency of the ductus arteriosus in newborns.
Prostaglandin F2α (Dinoprost): Used to induce labor and control postpartum hemorrhage.
Prostaglandin I2 (Prostacyclin): Used in the treatment of pulmonary arterial hypertension
Uniqueness: 20-Isopropylidene Prostaglandin E2 is unique due to its specific structural modification, which imparts distinct pharmacological properties. This modification can enhance its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
59982-03-5 |
|---|---|
Molekularformel |
C23H36O5 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(1E,3S)-3-hydroxy-9-methyldeca-1,8-dienyl]-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C23H36O5/c1-17(2)10-6-5-7-11-18(24)14-15-20-19(21(25)16-22(20)26)12-8-3-4-9-13-23(27)28/h3,8,10,14-15,18-20,22,24,26H,4-7,9,11-13,16H2,1-2H3,(H,27,28)/b8-3-,15-14+/t18-,19+,20+,22+/m0/s1 |
InChI-Schlüssel |
STPUFZJFXIWGCZ-SIIFEQSASA-N |
SMILES |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
Isomerische SMILES |
CC(=CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O)C |
Kanonische SMILES |
CC(=CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O)C |
Synonyme |
20-isopropylidene PGE2 20-isopropylidene prostaglandin E2 CS 412 CS-412 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)



![(2S)-5-amino-2-[2-(diethylamino)ethylamino]-5-oxopentanoic acid](/img/structure/B1230842.png)







![(3aR,9aS)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one](/img/structure/B1230855.png)
![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)
